5-(Chloromethyl)uracil (CAS 3590-48-5): A Comprehensive Technical Guide for Drug Discovery Professionals
5-(Chloromethyl)uracil (CAS 3590-48-5): A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of 5-(Chloromethyl)uracil
5-(Chloromethyl)uracil is a pivotal, yet often under-documented, heterocyclic building block in the landscape of medicinal chemistry. As a derivative of uracil, a fundamental component of ribonucleic acid (RNA), its structure is primed for interaction with biological systems. The true value of this compound, however, lies in the reactive chloromethyl group at the C-5 position. This functional handle transforms the otherwise biologically recognizable uracil scaffold into a potent electrophilic intermediate, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds.
This strategic placement is not coincidental. The C-5 position of uracil is analogous to the C-5 methyl group of thymine, its DNA counterpart. Enzymes involved in nucleotide metabolism are therefore often tolerant of substitutions at this site. By introducing a reactive chloromethyl group, 5-(chloromethyl)uracil becomes a key precursor for creating a diverse library of 5-substituted uracil derivatives, many of which have demonstrated significant therapeutic potential as antiviral and anticancer agents.[1][2] This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and safe handling of this versatile intermediate for researchers, scientists, and drug development professionals.
Physicochemical Properties and Identification
5-(Chloromethyl)uracil is a white to off-white crystalline powder that is sensitive to moisture.[3][4] Its identity is established by its unique CAS number, 3590-48-5. Due to its reactivity, it is classified as a dangerous good for transport and requires careful handling.[5][6]
| Property | Value | Source(s) |
| CAS Number | 3590-48-5 | [5][6] |
| Molecular Formula | C₅H₅ClN₂O₂ | [5] |
| Molecular Weight | 160.56 g/mol | [5] |
| IUPAC Name | 5-(chloromethyl)-1H-pyrimidine-2,4-dione | [] |
| Synonyms | 5-(Chloromethyl)pyrimidine-2,4(1H,3H)-dione, 5-CMU | [] |
| Appearance | White to yellow powder/solid | |
| Melting Point | >350 °C (decomposes) | [8] |
| Solubility | Soluble in DMSO and DMF; slightly soluble in water. | |
| Storage | Store refrigerated (2-8°C) in a dry, dark environment under an inert atmosphere. | [8] |
Synthesis of 5-(Chloromethyl)uracil: The Chloromethylation Pathway
The primary and most direct method for synthesizing 5-(chloromethyl)uracil is through the electrophilic substitution on the uracil ring, a reaction known as chloromethylation. This process leverages the reactivity of the C-5 position of the uracil scaffold.
Reaction Causality and Mechanism
The chloromethylation of uracil is an electrophilic aromatic substitution reaction. Uracil's ring system is electron-rich, particularly at the C-5 position, making it susceptible to attack by electrophiles. The reaction is typically performed using a combination of paraformaldehyde and hydrogen chloride. In the presence of an acid catalyst (like HCl or a Lewis acid such as ZnCl₂), paraformaldehyde and HCl generate the highly reactive chloromethyl carbocation (+CH₂Cl) or a related electrophilic species.[9] This electrophile is then attacked by the nucleophilic C-5 position of the uracil ring, leading to the formation of the C-C bond and, after rearomatization, the final product.
Caption: Electrophilic chloromethylation of uracil.
Experimental Protocol: Synthesis of 5-(Chloromethyl)uracil
This protocol is a representative procedure based on the established chloromethylation reaction of uracil and related heterocycles.[9][10] Researchers should perform their own risk assessment and optimization.
Materials:
-
Uracil
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Zinc Chloride (ZnCl₂, optional catalyst)
-
Ice bath
-
Round-bottom flask with reflux condenser and gas inlet/outlet
Procedure:
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a gas inlet tube connected to an HCl gas cylinder (or an outlet to a trap if using concentrated aqueous HCl).
-
Charging the Flask: To the flask, add uracil (1.0 eq.), paraformaldehyde (2.0-3.0 eq.), and glacial acetic acid as the solvent. If using a Lewis acid catalyst, add pulverized zinc chloride (0.2-0.5 eq.).
-
Reaction Initiation: Cool the stirred mixture in an ice bath. Begin bubbling anhydrous hydrogen chloride gas into the mixture at a steady rate. Alternatively, if using aqueous HCl, add concentrated HCl to the mixture.
-
Reaction Conditions: After the initial exotherm subsides, remove the ice bath and heat the mixture to 50-60°C. Maintain stirring at this temperature for several hours (e.g., 3-6 hours), monitoring the reaction progress by TLC or HPLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then pour it cautiously over crushed ice. The crude 5-(chloromethyl)uracil will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acid and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol). Dry the final product under vacuum. A yield of approximately 57% can be expected.
Structural Characterization and Analytical Quality Control
Accurate characterization is essential to confirm the identity and purity of 5-(chloromethyl)uracil, as its isomer, 6-(chloromethyl)uracil, is a known impurity with different reactivity.
Spectroscopic Analysis
While comprehensive, peer-reviewed spectral data for 5-(chloromethyl)uracil is not widely published, we can predict its characteristic signals based on data from its isomer and related compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple.
-
-CH₂Cl (Chloromethyl protons): A singlet is anticipated around δ 4.5-4.8 ppm . This is the key diagnostic signal.
-
H-6 (Ring proton): A singlet is expected further downfield, likely around δ 7.8-8.2 ppm .
-
N-H (Amide protons): Two broad singlets for the N1-H and N3-H protons are expected between δ 10.0-12.0 ppm , which are exchangeable with D₂O.
-
For comparison, the spectrum for the isomer, 6-(chloromethyl)uracil, shows the -CH₂Cl protons at δ 4.39 ppm and the H-5 proton at δ 5.69 ppm in DMSO-d₆.[11][12]
-
-
¹³C NMR Spectroscopy:
-
-CH₂Cl (Chloromethyl carbon): Expected around δ 40-45 ppm .
-
C-5: The carbon attached to the chloromethyl group is expected around δ 110-115 ppm .
-
C-6: The olefinic carbon is expected around δ 140-145 ppm .
-
C-2 & C-4 (Carbonyls): The two carbonyl carbons will appear downfield, typically in the range of δ 150-165 ppm .
-
For comparison, the parent uracil shows C-5 at δ 102.1 ppm and C-6 at δ 142.2 ppm in DMSO-d₆.[1][13]
-
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula.
-
Expected Exact Mass [M+H]⁺: 161.0116 for C₅H₆ClN₂O₂⁺.[14]
-
The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
-
-
Infrared (IR) Spectroscopy:
-
N-H stretching: Broad bands in the region of 3100-3300 cm⁻¹.
-
C=O stretching: Strong, characteristic carbonyl absorption bands around 1650-1750 cm⁻¹.[15]
-
C-Cl stretching: A band in the fingerprint region, typically 600-800 cm⁻¹.
-
Chromatographic Purity Analysis (Quality Control)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 5-(chloromethyl)uracil and quantifying impurities.[4]
Representative HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic system using a mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[16][17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the uracil chromophore absorbs strongly, typically around 260 nm.
-
Sample Preparation: Samples are dissolved in a suitable diluent, such as the mobile phase or a mixture of water and acetonitrile.
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity, ensuring separation from starting materials, by-products (like 6-(chloromethyl)uracil), and degradation products.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 5-(chloromethyl)uracil stems from its identity as a potent alkylating agent. The chloromethyl group is an excellent electrophilic site, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the direct installation of diverse functional groups at the C-5 position.
Caption: Key Sₙ2 reactions of 5-(chloromethyl)uracil.
Workflow Example: Synthesis of (E)-5-(2-Bromovinyl)uracil Intermediate
A paramount application of 5-(chloromethyl)uracil is in the synthesis of antiviral drugs, most notably as a precursor to Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine). The key transformation is the conversion of the chloromethyl group into a vinyl group, which is then brominated. A classic and effective method to achieve this is the Wittig reaction.
Step 1: Formation of the Phosphonium Ylide
The chloromethyl group is first converted into a phosphonium salt by reaction with triphenylphosphine. This salt is then deprotonated with a strong base to form the phosphorus ylide, a powerful nucleophile.
Step 2: Wittig Reaction and Subsequent Transformations
The ylide is not isolated but is reacted in situ with a suitable aldehyde. To form the vinyl group, the ylide would react with formaldehyde. However, a more common and controllable pathway in the synthesis of Brivudine's core involves forming a more complex ylide that leads directly to the bromovinyl moiety. A simplified, illustrative pathway to the key intermediate, 5-vinyluracil, is shown below.
Caption: Workflow for synthesis of 5-vinyluracil via a Wittig reaction.
Protocol: Synthesis of 5-Vinyluracil via Wittig Reaction
This protocol is illustrative of the Wittig reaction pathway. It requires anhydrous conditions and expert handling of pyrophoric reagents like n-BuLi.
-
Phosphonium Salt Formation: Dissolve 5-(chloromethyl)uracil (1.0 eq.) and triphenylphosphine (1.1 eq.) in a dry, aprotic solvent like anhydrous toluene or THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen). Heat the mixture to reflux for 12-24 hours. The phosphonium salt will precipitate. Cool the mixture, collect the salt by filtration, wash with dry ether, and dry under vacuum.
-
Ylide Generation and Reaction: Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere and cool to -78°C (dry ice/acetone bath). Add a strong base, such as n-butyllithium (n-BuLi) (1.0 eq.), dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). Stir at low temperature for 1 hour.
-
Aldehyde Quench: Add a source of formaldehyde (e.g., paraformaldehyde, freshly cracked) (1.2 eq.) to the ylide solution at -78°C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product contains the desired 5-vinyluracil and the major byproduct, triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel.[2] The triphenylphosphine oxide can be challenging to remove but is often less soluble in non-polar solvents; precipitation from a mixture of ether and hexanes can aid in its removal. The resulting 5-vinyluracil can then be carried forward for subsequent bromination to yield (E)-5-(2-bromovinyl)uracil.[6]
Safety, Handling, and Toxicology
5-(Chloromethyl)uracil is a hazardous substance and must be handled with appropriate precautions. Its primary hazards are related to its reactivity as an alkylating agent.
GHS Hazard Classification: [14]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Handling Practices: Avoid dust formation. Keep away from moisture, strong oxidizing agents, strong acids, and strong bases.[8] Store in a tightly closed container in a cool, dry, well-ventilated area.[8]
Toxicological Profile: Specific toxicological data for 5-(chloromethyl)uracil is limited, which is common for reactive intermediates. Its hazard profile is inferred from its chemical properties as an alkylating agent and its classification as an irritant. Alkylating agents, as a class, are known to be reactive towards biological nucleophiles, including DNA, which can lead to genotoxic and cytotoxic effects. Therefore, exposure should be minimized. The final drug products derived from this intermediate, such as Brivudine, have their own well-characterized toxicological profiles, which include potential drug-drug interactions (e.g., with 5-fluorouracil).
Conclusion
5-(Chloromethyl)uracil stands as a testament to the power of strategic functionalization in medicinal chemistry. While its handling requires care due to its inherent reactivity, it is this very reactivity that makes it an indispensable tool. By providing an electrophilic handle on a biologically relevant scaffold, it opens the door to a vast chemical space of 5-substituted pyrimidines. For drug discovery and development teams, mastering the synthesis, purification, and subsequent reactions of this key intermediate is a critical step in the journey toward novel antiviral and antineoplastic therapeutics. This guide serves as a foundational resource to empower scientists in harnessing the full potential of this versatile building block.
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